![molecular formula C15H14N2O B2649986 1-[(4-Methoxyphenyl)methyl]benzimidazole CAS No. 46885-71-6](/img/structure/B2649986.png)
1-[(4-Methoxyphenyl)methyl]benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[(4-Methoxyphenyl)methyl]benzimidazole” is a benzimidazole derivative . Benzimidazoles are heterocyclic compounds that contain nitrogen in a bicyclic scaffold . They are used in the treatment of numerous diseases and show promising therapeutic potential .
Synthesis Analysis
Benzimidazole derivatives are typically synthesized by reacting ortho-phenylenediamines with various reagents . For example, benzimidazole can be synthesized by condensing o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is influenced by the substituent’s tendency and position on the benzimidazole ring . Substitution at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influences the anti-inflammatory activity .Chemical Reactions Analysis
Benzimidazole derivatives exert anti-inflammatory effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be influenced by the substituent’s tendency and position on the benzimidazole ring .Wissenschaftliche Forschungsanwendungen
Chemotherapy of Diseases
Benzimidazoles are significantly employed in the chemotherapy of alveolar hydatid disease (AHD). A study demonstrated the in vivo morphological damage induced by a new benzimidazole prodrug in Echinococcus multilocularis metacestodes, showing significant morphological damage of tegument and protoscolices after an 18-day treatment, which suggests further exploration of benzimidazole prodrugs in AHD treatment (Walchshofer et al., 1990).
Anticancer Activities
Benzimidazole derivatives have shown in vitro anticancer potential. Specifically, compounds synthesized by reacting a Schiff base with malononitrile exhibited moderate cytotoxic effects towards HeLa cells, indicating their potential as anticancer agents (El-Shekeil et al., 2012).
Antileukemic Agents
Novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors have been evaluated as potential chemotherapeutic agents, showing potency in inducing cell death in leukemic cells. This suggests their potential as potent anti-leukemic agents (Gowda et al., 2009).
Antibacterial Properties
Studies on 2-[[(2-Pyridyl)methyl]thio]-1H-benzimidazoles have revealed their selective antibacterial properties against Helicobacter spp., showcasing a unique approach to treating infections caused by this genus (Kühler et al., 2002).
Corrosion Inhibition
Benzimidazole derivatives have been synthesized and investigated as inhibitors for mild steel corrosion in HCl solution. Their efficacy in inhibiting corrosion demonstrates the potential for application in industrial settings to protect metals from acidic corrosion (Yadav et al., 2013).
CRF1 Receptor Antagonists
Benzimidazole derivatives have been designed and synthesized as new scaffolds for corticotropin-releasing factor 1 (CRF1) receptor antagonists, showing potent binding activity against human CRF1 receptors. These compounds could serve as promising leads for CRF1 receptor antagonist drug discovery research (Mochizuki et al., 2016).
H1-Antihistaminic Agents
The synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles has shown antihistaminic activity, offering a new approach to H1-antihistaminic therapy with potential clinical evaluation (Iemura et al., 1986).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(4-methoxyphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-18-13-8-6-12(7-9-13)10-17-11-16-14-4-2-3-5-15(14)17/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMGDBMJFCPAPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

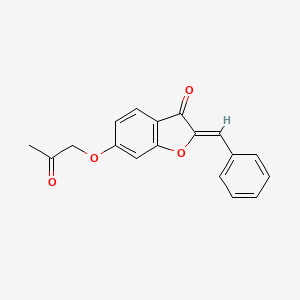
![N1-butyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2649905.png)
![1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone](/img/structure/B2649906.png)
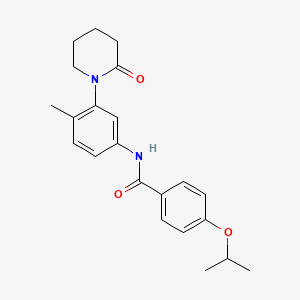
![(1S,3R,4R)-3-Azidobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2649909.png)
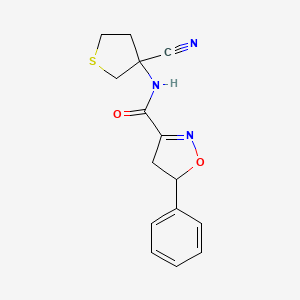
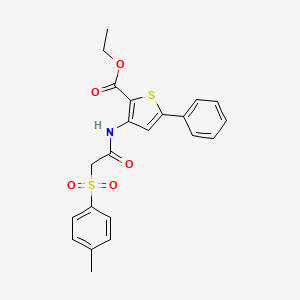
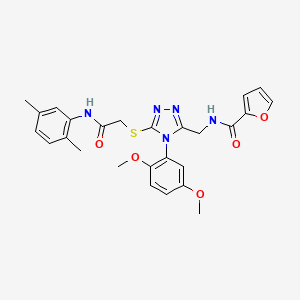
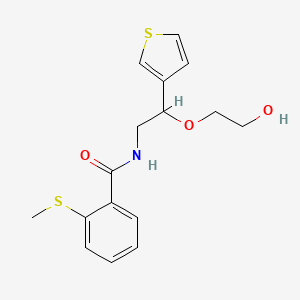
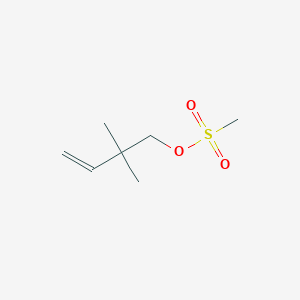
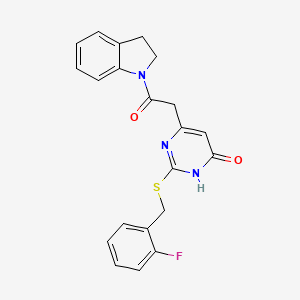
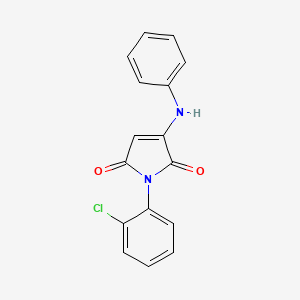
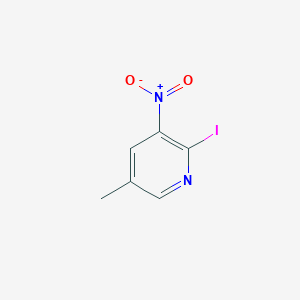
![racemic-tert-butyl (3aS*,4S*,6aR*)-4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2649924.png)